molecular formula C24H32O4 B14700439 11a,13a-Dimethyl-8-oxo-1,2,3,3a,3b,4,5,5a,6,8,11,11a,11b,12,13,13a-hexadecahydrocyclopenta[5,6]naphtho[1,2-g]chromen-1-yl acetate CAS No. 23330-40-7

11a,13a-Dimethyl-8-oxo-1,2,3,3a,3b,4,5,5a,6,8,11,11a,11b,12,13,13a-hexadecahydrocyclopenta[5,6]naphtho[1,2-g]chromen-1-yl acetate

Cat. No.: B14700439
CAS No.: 23330-40-7
M. Wt: 384.5 g/mol
InChI Key: CERKACGJVYRKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11a,13a-Dimethyl-8-oxo-1,2,3,3a,3b,4,5,5a,6,8,11,11a,11b,12,13,13a-hexadecahydrocyclopenta[5,6]naphtho[1,2-g]chromen-1-yl acetate is a complex organic compound with the molecular formula C24H32O4 and a molecular weight of 384.516 g/mol . This compound is known for its intricate structure, which includes multiple fused rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 11a,13a-Dimethyl-8-oxo-1,2,3,3a,3b,4,5,5a,6,8,11,11a,11b,12,13,13a-hexadecahydrocyclopenta[5,6]naphtho[1,2-g]chromen-1-yl acetate involves several steps, typically starting from simpler organic molecules. The synthetic route often includes:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and automated processes to streamline the synthesis.

Chemical Reactions Analysis

11a,13a-Dimethyl-8-oxo-1,2,3,3a,3b,4,5,5a,6,8,11,11a,11b,12,13,13a-hexadecahydrocyclopenta[5,6]naphtho[1,2-g]chromen-1-yl acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

11a,13a-Dimethyl-8-oxo-1,2,3,3a,3b,4,5,5a,6,8,11,11a,11b,12,13,13a-hexadecahydrocyclopenta[5,6]naphtho[1,2-g]chromen-1-yl acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 11a,13a-Dimethyl-8-oxo-1,2,3,3a,3b,4,5,5a,6,8,11,11a,11b,12,13,13a-hexadecahydrocyclopenta[5,6]naphtho[1,2-g]chromen-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

11a,13a-Dimethyl-8-oxo-1,2,3,3a,3b,4,5,5a,6,8,11,11a,11b,12,13,13a-hexadecahydrocyclopenta[5,6]naphtho[1,2-g]chromen-1-yl acetate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which confer unique chemical reactivity and biological activity.

Properties

CAS No.

23330-40-7

Molecular Formula

C24H32O4

Molecular Weight

384.5 g/mol

IUPAC Name

(1,5-dimethyl-17-oxo-16-oxapentacyclo[11.8.0.02,10.05,9.015,20]henicosa-15(20),18-dien-6-yl) acetate

InChI

InChI=1S/C24H32O4/c1-14(25)27-21-8-7-18-17-6-5-16-12-20-15(4-9-22(26)28-20)13-24(16,3)19(17)10-11-23(18,21)2/h4,9,16-19,21H,5-8,10-13H2,1-3H3

InChI Key

CERKACGJVYRKAF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC5=C(C4)OC(=O)C=C5)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.